molecular formula C22H28INO2 B1196767 1-[(2,2-DIPHENYL-1,3-DIOXOLAN-4-YL)METHYL]-1-METHYL-3,4,5,6-TETRAHYDRO-2H-PYRIDINE BROMIDE CAS No. 21216-78-4

1-[(2,2-DIPHENYL-1,3-DIOXOLAN-4-YL)METHYL]-1-METHYL-3,4,5,6-TETRAHYDRO-2H-PYRIDINE BROMIDE

Cat. No.: B1196767
CAS No.: 21216-78-4
M. Wt: 465.4 g/mol
InChI Key: NOXZRZKBAKQQAL-UHFFFAOYSA-M
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Description

Diphenylpiperidinomethyldioxolan iodide is a chemical compound with the molecular formula C₂₂H₂₈INO₂. It is known for its applications in neuropsychiatric treatments and is also referred to as gastrophyllin-A . The compound features a piperidinium core substituted with a diphenyl-dioxolan moiety, making it a unique structure in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diphenylpiperidinomethyldioxolan iodide typically involves the reaction of a piperidine derivative with a diphenyl-dioxolan precursor. The reaction conditions often require a polar solvent and a controlled temperature to ensure the formation of the desired product. The iodide ion is introduced through the use of an iodinating agent such as iodine or potassium iodide.

Industrial Production Methods: Industrial production of diphenylpiperidinomethyldioxolan iodide may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediates, followed by their coupling under optimized conditions to yield the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Diphenylpiperidinomethyldioxolan iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodide ion can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as thiols or amines in a polar aprotic solvent.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

Diphenylpiperidinomethyldioxolan iodide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound is studied for its effects on biological systems, particularly in neuropsychiatric research.

    Medicine: It has potential therapeutic applications in the treatment of neuropsychiatric disorders.

    Industry: The compound is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of diphenylpiperidinomethyldioxolan iodide involves its interaction with specific molecular targets in the nervous system. It is believed to modulate neurotransmitter activity, thereby exerting its neuropsychiatric effects. The exact pathways and molecular targets are still under investigation, but it is known to influence the central nervous system .

Comparison with Similar Compounds

  • Diphenylpiperidinomethyldioxolan chloride
  • Diphenylpiperidinomethyldioxolan bromide
  • Diphenylpiperidinomethyldioxolan fluoride

Comparison: Diphenylpiperidinomethyldioxolan iodide is unique due to the presence of the iodide ion, which imparts distinct chemical and biological properties. Compared to its chloride, bromide, and fluoride analogs, the iodide variant may exhibit different reactivity and pharmacological effects due to the larger atomic size and different electronic properties of iodine.

Properties

IUPAC Name

1-[(2,2-diphenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28NO2.HI/c1-23(15-9-4-10-16-23)17-21-18-24-22(25-21,19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2-3,5-8,11-14,21H,4,9-10,15-18H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXZRZKBAKQQAL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCCC1)CC2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

21100-31-2 (Parent)
Record name Diphenylpiperidinomethyldioxolan iodide [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021216784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8048781
Record name Anacolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21216-78-4
Record name Piperidinium, 1-[(2,2-diphenyl-1,3-dioxolan-4-yl)methyl]-1-methyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21216-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenylpiperidinomethyldioxolan iodide [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021216784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anacolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIPHENYLPIPERIDINOMETHYLDIOXOLAN IODIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1V3IY31A0T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,2-DIPHENYL-1,3-DIOXOLAN-4-YL)METHYL]-1-METHYL-3,4,5,6-TETRAHYDRO-2H-PYRIDINE BROMIDE
Reactant of Route 2
1-[(2,2-DIPHENYL-1,3-DIOXOLAN-4-YL)METHYL]-1-METHYL-3,4,5,6-TETRAHYDRO-2H-PYRIDINE BROMIDE
Reactant of Route 3
1-[(2,2-DIPHENYL-1,3-DIOXOLAN-4-YL)METHYL]-1-METHYL-3,4,5,6-TETRAHYDRO-2H-PYRIDINE BROMIDE
Reactant of Route 4
1-[(2,2-DIPHENYL-1,3-DIOXOLAN-4-YL)METHYL]-1-METHYL-3,4,5,6-TETRAHYDRO-2H-PYRIDINE BROMIDE
Reactant of Route 5
1-[(2,2-DIPHENYL-1,3-DIOXOLAN-4-YL)METHYL]-1-METHYL-3,4,5,6-TETRAHYDRO-2H-PYRIDINE BROMIDE
Reactant of Route 6
1-[(2,2-DIPHENYL-1,3-DIOXOLAN-4-YL)METHYL]-1-METHYL-3,4,5,6-TETRAHYDRO-2H-PYRIDINE BROMIDE

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